REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=1.[Na].Br[CH2:21][C:22]([O:24]CC)=[O:23].Cl>O1CCCC1.O>[C:22]([CH2:21][O:3][C:4]1[CH:17]=[CH:16][C:15]2[S:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=1)([OH:24])=[O:23] |f:0.1,^1:18|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
was continued for three hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
the tetrahydrofuran was distilled out
|
Type
|
CUSTOM
|
Details
|
to yield a clear red solution
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for a further 2 hours in order
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
to precipitate out
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for a further five minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
before filtering off the solid
|
Type
|
WASH
|
Details
|
washing with 400 ml
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum oven at 80° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)COC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |